(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid chemical properties
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid chemical properties
An In-Depth Technical Guide to (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid: Properties, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid, a specialized reagent increasingly pivotal in the fields of medicinal chemistry and drug development. We will delve into its core chemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, and provide actionable, field-proven protocols for its use. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique characteristics of this fluorinated organoboron compound.
Introduction: The Strategic Value of Fluorinated Arylboronic Acids
Organoboron compounds, particularly boronic acids, have become indispensable tools for the construction of complex organic molecules.[1][2] Their stability, low toxicity, and exceptional versatility in reactions like the Suzuki-Miyaura coupling have cemented their role as essential building blocks in pharmaceutical research.[1][3][4] The introduction of fluorine into drug candidates is a well-established strategy to enhance critical pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity.[1]
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid combines these strategic advantages. The fluorine atom at the 4-position and the ethoxymethyl group at the 2-position offer medicinal chemists a unique scaffold for creating novel molecular architectures. The ethoxymethyl group can influence conformation and solubility, while the fluorine atom modulates electronic properties and metabolic pathways, making this reagent a high-value intermediate for targeted drug design.[1][5]
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is foundational to its effective application in synthesis. The key properties of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid are summarized below.
| Property | Value | Source / Note |
| CAS Number | 1704063-87-5 | [6] |
| Molecular Formula | C9H12BFO3 | [6] |
| Molecular Weight | 198.00 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[7] |
| Purity | Typically ≥98% | [6] |
| Solubility | Soluble in organic solvents like THF, DMSO, and alcohols. Limited solubility in water. | General property of arylboronic acids |
| Stability | Stable under standard conditions. May dehydrate to form boroxine anhydrides. | General property of boronic acids |
It is crucial to note that boronic acids can undergo trimerization to form cyclic boroxine anhydrides upon standing or heating, which may impact reactivity. This is a reversible process, and the presence of the boroxine does not typically inhibit reactions like the Suzuki-Miyaura coupling.
Visualizing the Core Structure
The unique substitution pattern of this molecule is key to its utility.
Caption: Chemical structure of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid.
Synthesis and Handling
General Synthesis Route
While specific vendor-proprietary synthesis methods may vary, arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate with a borate ester.[8][9] A plausible and widely used laboratory-scale approach involves the formation of a Grignard reagent from the corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Caption: A representative workflow for the synthesis of arylboronic acids.
Safe Handling and Storage
As a Senior Application Scientist, I cannot overstate the importance of proper laboratory safety protocols. Based on safety data sheets for analogous fluorophenylboronic acids, the following precautions are mandatory.[10][11][12]
-
Hazard Identification : This compound should be treated as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[12]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[10][11] When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.[13]
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10] Avoid generating dust. Wash hands thoroughly after handling.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12] Boronic acids are sensitive to moisture and can degrade over time; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Reactivity and Application: The Suzuki-Miyaura Coupling
The premier application of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction.[4] This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl structures common in pharmaceuticals.[1][7][14]
Mechanism and Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding the "why" behind each step is critical for troubleshooting and optimizing reactions.
-
Oxidative Addition : An active Pd(0) catalyst reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The choice of ligand on the palladium catalyst is crucial; bulky, electron-rich phosphine ligands are often used to promote this step and stabilize the catalytic species.[15]
-
Transmetalation : This is the step where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻. This increased nucleophilicity is essential for the efficient transfer of the aryl group to the electrophilic Pd(II) center, displacing the halide or triflate.
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
The following protocol provides a robust starting point for a Suzuki-Miyaura coupling using (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid. The steps are designed to be self-validating, with clear checkpoints for reaction monitoring.
Materials
-
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid (1.2 equivalents)
-
Aryl halide (e.g., 4-bromopyridine) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, anhydrous) (2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology
-
Vessel Preparation : To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid (1.2 eq), palladium catalyst (e.g., 3 mol%), and anhydrous base (2.5 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and accounts for any potential protodeboronation or boroxine formation. Anhydrous base is critical as water can interfere with some catalyst systems.
-
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes. This is a critical step to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Causality: The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane is an excellent solvent for the organic components.
-
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new, more nonpolar spot (the biaryl product).
-
-
Workup and Purification :
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove the inorganic base.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl compound.
-
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: A Versatile Tool for Modern Drug Discovery
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is more than just a chemical; it is a strategic tool for molecular design. Its unique substitution pattern provides a gateway to novel chemical space, while its reliable reactivity in the Suzuki-Miyaura coupling ensures its utility in constructing complex pharmaceutical intermediates. By understanding its fundamental properties, handling it with the required safety precautions, and applying it within optimized, mechanistically sound protocols, researchers can effectively accelerate their drug discovery and development programs.
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